Superior in vitro Potency Against Levofloxacin-Resistant Streptococcus pneumoniae
Sitafloxacin demonstrates retained activity against clinical isolates of Streptococcus pneumoniae that are highly resistant to levofloxacin. In a study of 18 isolates, the MIC range for sitafloxacin was 0.016-0.5 mg/L, despite the strains having levofloxacin MICs of 4-32 mg/L and confirmed mutations in both gyrA and parC [1]. This contrasts sharply with the high-level resistance seen with levofloxacin, suggesting sitafloxacin's C-8 chlorine and C-7 side chain provide a distinct binding advantage against common quinolone-resistance determining region (QRDR) mutants.
| Evidence Dimension | MIC Range (mg/L) |
|---|---|
| Target Compound Data | 0.016 - 0.5 mg/L |
| Comparator Or Baseline | Levofloxacin: 4 - 32 mg/L |
| Quantified Difference | ≥8- to 2000-fold lower MIC range for Sitafloxacin |
| Conditions | In vitro microdilution broth method against 18 clinical S. pneumoniae isolates resistant to levofloxacin (MIC ≥ 4 mg/L) with defined QRDR mutations. |
Why This Matters
Procurement for studies on resistant respiratory pathogens: Sitafloxacin is a critical tool where levofloxacin and similar agents are ineffective due to common gyrA/parC mutations.
- [1] Touyama M, Higa F, Nakasone C, et al. In vitro activity of sitafloxacin against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV. J Antimicrob Chemother. 2006;58(6):1279-1282. View Source
